molecular formula C8H5BrClN B1279913 6-bromo-3-chloro-1H-indole CAS No. 57916-08-2

6-bromo-3-chloro-1H-indole

Cat. No.: B1279913
CAS No.: 57916-08-2
M. Wt: 230.49 g/mol
InChI Key: HNAPHNHPMKKVKB-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1H-indole is a halogenated indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Biochemical Analysis

Biochemical Properties

6-Bromo-3-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to certain receptors, modulating their activity and leading to downstream effects on cellular processes . The interactions of this compound with enzymes such as cytochrome P450 can result in the inhibition or activation of metabolic pathways, thereby affecting the overall biochemical landscape of the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting the overall cellular phenotype.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, this compound has been found to inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cellular signaling . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can lead to toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and alter the levels of metabolites within the cell. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can have significant implications for cellular metabolism and overall cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Its distribution within tissues can also affect its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination of 3-chloroindole. The process involves the following steps:

    Starting Material: 3-chloroindole.

    Bromination: The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions are typically mild, with temperatures ranging from 0°C to room temperature.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form 6-bromo-3-chloroindoline.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted indole derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 6-bromo-3-chloroindoline.

Scientific Research Applications

6-Bromo-3-chloro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoindole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Chloroindole: Lacks the bromine atom, affecting its overall reactivity and biological activity.

    5-Bromo-3-chloroindole: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

Uniqueness

6-Bromo-3-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms on the indole ring. This dual halogenation enhances its reactivity and potential applications in various fields. The specific positioning of the halogen atoms also influences its biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-3-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAPHNHPMKKVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483320
Record name 6-bromo-3-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57916-08-2
Record name 6-bromo-3-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-1H-indole (850 mg, 4.34 mmol) and NCS (593 mg, 4.44 mmol) in DCM (17 mL) was stirred at 0° C. for 1.5 hour. The mixture was partitioned between saturated aqueous ammonium chloride (25 mL) and ethyl acetate (150 mL). The organic phase was separated, washed with brine (25 mL), dried with anhydrous magnesium sulfate, filtered and evaporated to dryness to give the title compound (894 mg). LCMS (A): m/z (M+H)+ 230/232, C8H5BrClN requires 229/231 (acidic).
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
593 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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